Difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoroacetate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of difluoroacetic acid. It is a monocarboxylic acid anion and an organofluorine compound. It derives from an acetate. It is a conjugate base of a difluoroacetic acid.
Scientific Research Applications
Catalysis in Organic Synthesis
- Difluoroacetate has been utilized as a CF2H radical source in the allylic difluoromethylation of unactivated alkenes. This reaction occurs under mild conditions and employs copper catalysis and visible light irradiation, providing an efficient pathway for the construction of allylic CF2H bonds (Wang et al., 2023).
Electrochemical Applications
- Electroreductive defluorination techniques have been developed using this compound derivatives. This process involves the conversion of trifluoromethyl ketones and trifluoroacetic acid derivatives into difluoroacetates, demonstrating the utility of this compound in advanced electrochemical applications (Uneyama et al., 1999).
Applications in Medicinal Chemistry
- Difluoroacetic acid has been used in metal-free approaches for the hydrodifluoromethylation of alkenes. This method is notable for its simplicity, scalability, and tolerance of various functional groups, making it relevant for synthesizing high-value building blocks in medicinal chemistry (Meyer et al., 2019).
Electrolyte Solvent in Energy Storage
- Studies have explored the thermal stability of fluorinated ester electrolytes, including methyl this compound, in lithium metal anode cells. This compound derivatives showed significant stability and effectiveness, suggesting their potential as electrolyte solvents in energy storage applications (Yamaki et al., 2001).
Environmental and Biodegradation Studies
- Research on fluoroacetate dehalogenase-catalyzed degradation of fluorochemicals, including this compound, has contributed to understanding biodegradation mechanisms. This enzyme can cleave strong C-F bonds, offering insights into environmental sustainability and potential strategies for decomposing persistent fluorochemicals (Yue et al., 2021).
Chemical Synthesis and Material Science
- This compound has been employed in the synthesis of 3,3-difluoroazetidinones and other difluoromethylated molecules. Its versatility as a reagent in various chemical reactions highlights its importance in both chemical synthesis and material science applications (Kaneko et al., 1993; Bordeau et al., 2006).
Properties
CAS No. |
83193-04-8 |
---|---|
Molecular Formula |
C2HF2O2- |
Molecular Weight |
95.02 g/mol |
IUPAC Name |
2,2-difluoroacetate |
InChI |
InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 |
InChI Key |
PBWZKZYHONABLN-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])(F)F |
Canonical SMILES |
C(C(=O)[O-])(F)F |
Synonyms |
difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.